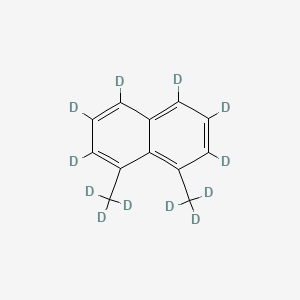

1,8-Dimethylnaphthalene-D12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,8-Dimethylnaphthalene-D12 is a deuterium-labeled derivative of 1,8-Dimethylnaphthalene. It is a polycyclic aromatic hydrocarbon with the molecular formula C12D12. The compound is characterized by the presence of two methyl groups attached to the naphthalene ring at the 1 and 8 positions, with deuterium atoms replacing the hydrogen atoms. This isotopic labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethylnaphthalene-D12 typically involves the deuteration of 1,8-Dimethylnaphthalene. Deuteration is achieved by replacing the hydrogen atoms with deuterium atoms through a series of chemical reactions. One common method involves the use of deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction can be represented as follows:

[ \text{C}{12}\text{H}{12} + 6\text{D}2 \rightarrow \text{C}{12}\text{D}_{12} + 6\text{H}_2 ]

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the deuterated product.

Análisis De Reacciones Químicas

Types of Reactions

1,8-Dimethylnaphthalene-D12 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Formation of naphthoquinones and other oxygenated derivatives.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Introduction of various functional groups, such as halogens, nitro groups, and alkyl groups.

Aplicaciones Científicas De Investigación

Applications in Environmental Analysis

Detection of Polycyclic Aromatic Hydrocarbons (PAHs)

1,8-Dimethylnaphthalene-D12 is extensively utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of PAHs in environmental samples. Its deuterated nature allows for accurate differentiation from non-deuterated compounds during analysis. Studies have demonstrated its effectiveness in challenging matrices, enhancing the reliability of PAH detection in soil and water samples .

Case Study: PAH Analysis in Soil Samples

A study conducted by Agilent Technologies showcased the application of this compound as an internal standard for analyzing PAHs in contaminated soil. The research highlighted the compound's role in improving the accuracy and precision of GC-MS results, demonstrating a relative standard deviation (RSD) of less than 2% across multiple injections . This indicates that this compound is crucial for maintaining consistency in environmental assessments.

Applications in Organic Chemistry

Synthetic Pathways and Reaction Mechanisms

In organic synthesis, this compound serves as a valuable tracer for studying reaction mechanisms involving PAHs. Its unique isotopic labeling allows researchers to track the fate of carbon atoms during chemical reactions, providing insights into reaction pathways and kinetics .

Case Study: Mechanistic Studies

Research published in various journals has utilized this compound to investigate the mechanisms of electrophilic aromatic substitution reactions. The incorporation of deuterium into the aromatic system has allowed chemists to elucidate rate-determining steps and intermediate species formed during reactions .

Data Tables

| Application Area | Specific Use |

|---|---|

| Environmental Analysis | Internal standard for PAH detection |

| Organic Chemistry | Tracer for reaction mechanisms |

Safety Information

While handling this compound, it is essential to observe safety precautions due to its flammability and potential health hazards. It may cause skin irritation and is suspected to have reproductive toxicity . Proper protective equipment should be used to mitigate exposure risks.

Mecanismo De Acción

The mechanism of action of 1,8-Dimethylnaphthalene-D12 involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and interactions.

Comparación Con Compuestos Similares

1,8-Dimethylnaphthalene-D12 can be compared with other similar compounds, such as:

1,2-Dimethylnaphthalene: Differing in the position of the methyl groups, leading to variations in chemical reactivity and physical properties.

1,4-Dimethylnaphthalene: Another isomer with different substitution patterns, affecting its chemical behavior.

1,5-Dimethylnaphthalene: Similar in structure but with distinct reactivity due to the position of the methyl groups.

The uniqueness of this compound lies in its specific deuterium labeling, which provides advantages in tracing and studying its behavior in various scientific applications.

Actividad Biológica

1,8-Dimethylnaphthalene-D12 (DMN-D12) is a deuterated derivative of 1,8-dimethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) with potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of DMN-D12, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

This compound has the molecular formula C12H10D12 and is characterized by the substitution of hydrogen atoms with deuterium atoms. This modification can influence its biological properties and interactions within biological systems.

The biological activity of DMN-D12 can be attributed to several mechanisms:

- Antioxidant Activity : DMN-D12 exhibits antioxidant properties that help mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Similar to other PAHs, DMN-D12 may interact with specific enzymes, potentially inhibiting their activity. This interaction can alter metabolic pathways and affect cellular functions.

- Cellular Uptake : The lipophilic nature of DMN-D12 facilitates its incorporation into cell membranes, influencing membrane fluidity and function.

Antioxidant Properties

A study examining the antioxidant capabilities of DMN-D12 demonstrated its effectiveness in scavenging free radicals. The compound was tested using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity). The results indicated that DMN-D12 has a significant ability to reduce oxidative stress markers in vitro.

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH | 150 ± 10 |

| CUPRAC | 120 ± 8 |

Enzyme Inhibition Studies

Research has shown that DMN-D12 can inhibit certain enzymes involved in metabolic processes. For instance, it was found to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

| Enzyme | Inhibition (%) at 200 μg/mL |

|---|---|

| Butyrylcholinesterase | 45 ± 5 |

Molecular docking studies further revealed that DMN-D12 binds effectively to the active site of BChE, suggesting its potential as a therapeutic agent for neuroprotection.

Case Study 1: Neuroprotective Effects

In a study involving neuronal cell cultures exposed to oxidative stress, treatment with DMN-D12 resulted in reduced cell death and improved cell viability compared to untreated controls. This highlights its potential role in neuroprotection.

Case Study 2: Cancer Cell Line Studies

DMN-D12 was evaluated for cytotoxic effects against various cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards melanoma cells while having a lesser effect on normal fibroblast cells.

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| Melanoma | 75 ± 5 |

| Fibroblast | >200 |

Propiedades

IUPAC Name |

1,2,3,6,7,8-hexadeuterio-4,5-bis(trideuteriomethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAABPYINPXYOLM-CLWNCLMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=CC2=CC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C(C(=C2C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.